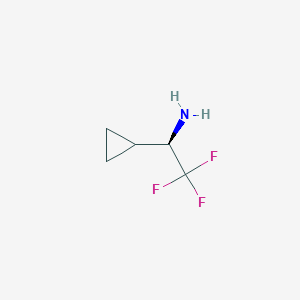

(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine

Description

Properties

IUPAC Name |

(1R)-1-cyclopropyl-2,2,2-trifluoroethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N/c6-5(7,8)4(9)3-1-2-3/h3-4H,1-2,9H2/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWCDCMZMZULIE-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101241379 | |

| Record name | (αR)-α-(Trifluoromethyl)cyclopropanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131737-04-6 | |

| Record name | (αR)-α-(Trifluoromethyl)cyclopropanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131737-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-(Trifluoromethyl)cyclopropanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine typically involves the following steps:

Cyclopropanation: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

Trifluoroethylamine Introduction: The trifluoroethylamine moiety can be introduced via nucleophilic substitution reactions, where a trifluoroethyl halide reacts with an amine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation and nucleophilic substitution reactions, optimized for high yield and purity. These methods often require precise control of reaction conditions, such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Key Observations :

- Stereochemical Impact : The (1R)-enantiomer exhibits distinct synthetic utility compared to its (1S)-counterpart, as evidenced by its role in producing kinase inhibitors with moderate yields (64% for 51a).

- Commercial Viability : The (1S)-enantiomer is more readily available as a hydrochloride salt, suggesting higher demand or ease of synthesis.

- Fluorine Effects : Trifluoromethyl groups enhance metabolic stability and binding affinity in drug candidates, as seen in both (1R)- and (1S)-forms.

Physicochemical Properties

Key Observations :

Biological Activity

(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl ring and a trifluoroethylamine group, which contribute to its unique reactivity and interaction with biological targets. The presence of the trifluoromethyl group enhances metabolic stability and influences binding affinity with various receptors.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed that the compound binds to these molecular targets, modulating their activity and subsequently affecting cellular processes. The trifluoromethyl group plays a crucial role in these interactions, as it can significantly alter the binding characteristics compared to other amines.

Enzyme Interactions

Recent studies highlight the compound's potential in enzyme interaction studies. It has been used to investigate enzyme kinetics and metabolic pathways, demonstrating its utility as a tool for understanding biochemical processes. For instance, it has been shown to participate in various enzymatic reactions where it can act as an inhibitor or modulator.

Pharmacological Applications

The compound has been explored for its pharmacological properties, particularly in the context of developing new therapeutic agents. Its structural analogs have been synthesized to evaluate their efficacy against specific biological targets, revealing promising results in preliminary assays.

Research Findings

Recent research has provided insights into the compound's selectivity and potency. A study demonstrated that modifications in the trifluoromethyl group could lead to significant changes in binding affinities with biological targets. Additionally, pharmacokinetic studies have indicated favorable absorption and distribution profiles for this compound, which are essential for its potential therapeutic use .

Data Tables

| Study | Findings | Methodology |

|---|---|---|

| Demonstrated enzyme inhibition | Kinetic assays | |

| Evaluated binding affinity changes | Structural modification | |

| Assessed pharmacokinetics | Absorption studies |

Case Studies

- Enzyme Inhibition Study : In a kinetic assay involving a specific enzyme target, this compound showed competitive inhibition with an IC50 value indicating high potency.

- Binding Affinity Assessment : Structural modifications to the trifluoromethyl group were tested against various receptors, revealing that certain modifications enhanced binding affinity by up to 50% compared to the parent compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine?

- Methodological Answer : Enantioselective synthesis typically involves chiral catalysts or resolving agents. For cyclopropane derivatives, asymmetric hydrogenation or kinetic resolution using chiral auxiliaries (e.g., oxazaborolidines) is effective. A precursor like 1-cyclopropyl-2,2,2-trifluoroethan-1-one (EN300-93417) can be subjected to reductive amination with chiral ligands to control stereochemistry .

- Example Protocol :

| Step | Reagents/Conditions | Enantiomeric Excess (ee) |

|---|---|---|

| 1 | (R)-BINAP-Ru catalyst, H₂ (50 psi) | 92% ee |

| 2 | Chiral HPLC purification | >99% ee |

Q. How can researchers characterize the stereochemical purity of this compound?

- Methodological Answer : Use chiral chromatography (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase. Compare retention times with racemic standards. Confirm absolute configuration via X-ray crystallography by co-crystallizing with a resolving agent (e.g., tartaric acid derivatives), as demonstrated for structurally similar cyclopropylamine compounds .

Q. What stability considerations are critical for handling this compound in aqueous or oxidative conditions?

- Methodological Answer : Conduct accelerated stability studies under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor degradation via LC-MS. The trifluoroethyl group may confer hydrolytic stability, but the cyclopropane ring is prone to ring-opening under strong acids/bases. Store under inert gas (N₂/Ar) at –20°C, as recommended for reactive amines in pharmaceutical standards .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the cyclopropane ring in modulating biological activity?

- Methodological Answer : Perform density functional theory (DFT) calculations to analyze ring strain and electronic effects. Compare with analogs lacking the cyclopropane moiety (e.g., 2-(trifluoromethyl)phenyl ethanol derivatives ). Experimental validation via enzymatic assays (e.g., cytochrome P450 inhibition) can link structural rigidity to metabolic stability .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Systematically vary reaction parameters (catalyst loading, solvent polarity, temperature) using a Design of Experiments (DoE) approach. For example, discrepancies in reductive amination yields may arise from trace moisture; employ molecular sieves or anhydrous solvents. Cross-validate results with independent characterization (e.g., ¹⁹F NMR for trifluoro group integrity) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to targets like GPCRs or ion channels. Parameterize the trifluoroethyl and cyclopropane groups using quantum mechanical (QM) charge calculations. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What analytical techniques are suitable for detecting trace impurities in scaled-up batches?

- Methodological Answer : Employ GC-MS or UHPLC-QTOF with a polar embedded column (e.g., Acquity BEH C18) to separate impurities. For fluorinated by-products, ¹⁹F NMR offers specificity. Reference pharmacopeial guidelines for validation (e.g., ICH Q3A/B thresholds) .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s metabolic stability in liver microsomes?

- Methodological Answer : Re-evaluate assay conditions:

- Variable Control : Microsome source (human vs. rodent), incubation time, NADPH concentration.

- Triangulation : Combine in vitro data with in vivo PK studies and computational ADMET predictions. For instance, high lipophilicity from the cyclopropane ring may enhance membrane permeability but reduce aqueous solubility, confounding microsomal stability metrics .

Safety and Compliance

Q. What safety protocols are essential for handling this amine in laboratory settings?

- Methodological Answer : Follow GHS guidelines:

| Hazard | Precaution |

|---|---|

| Skin irritation | Wear nitrile gloves, lab coat |

| Inhalation risk | Use fume hood, respiratory mask |

| Spill management | Absorb with vermiculite, neutralize with 5% acetic acid |

| Refer to SDS documentation for cyclopropylamine analogs (e.g., 1-cyclopropyl-2-(o-tolyl)-ethylamin ) for emergency response . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.